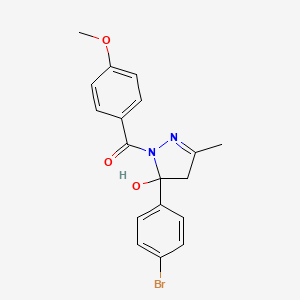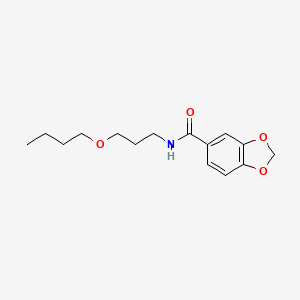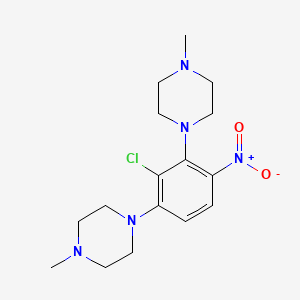![molecular formula C26H29N3O3 B5090569 N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5090569.png)
N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide, also known as MPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPB is a benzamide derivative that has been shown to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
作用机制
The mechanism of action of N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide is not fully understood but is thought to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activation of NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. This compound also induces apoptosis in cancer cells by activating the caspase-dependent pathway. Furthermore, this compound has been found to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-κB signaling pathway. This compound has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, this compound has demonstrated anti-oxidant effects by scavenging free radicals and reducing oxidative stress. In vivo studies have shown that this compound has anti-inflammatory effects in animal models of inflammatory diseases and reduces tumor growth in animal models of cancer.
实验室实验的优点和局限性
N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. This compound has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to the use of this compound in lab experiments. This compound has not been extensively studied for its toxicity and safety profile, which may limit its use in animal models and clinical trials. In addition, this compound may have limited solubility in certain solvents, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research on N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide. One potential avenue is the development of new drugs based on the structure of this compound for the treatment of various diseases. Another direction is the investigation of the toxicity and safety profile of this compound, which may pave the way for its use in clinical trials. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications. Finally, the development of new synthetic methods for this compound may improve its yield and purity, making it more accessible for further research.
合成方法
The synthesis of N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide involves the condensation of 3-methoxybenzaldehyde and 4-aminophenol in the presence of acetic acid and sodium acetate. The resulting intermediate is then reacted with 1-(2-pyridinylmethyl)-4-piperidinol in the presence of triethylamine and 4-dimethylaminopyridine to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for further scientific research.
科学研究应用
N-(3-methoxybenzyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB signaling pathway. This compound has also been found to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, this compound has demonstrated anti-oxidant effects by scavenging free radicals and reducing oxidative stress. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
属性
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-31-25-7-4-5-20(17-25)18-28-26(30)21-8-10-23(11-9-21)32-24-12-15-29(16-13-24)19-22-6-2-3-14-27-22/h2-11,14,17,24H,12-13,15-16,18-19H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTNVUFNIHBVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2=CC=C(C=C2)OC3CCN(CC3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone](/img/structure/B5090493.png)
![N-(4-ethylphenyl)-N'-(2-{4-[(4-nitrophenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5090498.png)
![(3,5-dimethoxybenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5090500.png)
![1-ethyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5090515.png)
![2'-[(2,4-dichlorophenyl)amino]-6'-(diethylamino)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one](/img/structure/B5090519.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5090525.png)
![2-{5-[(2-bromo-4-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5090533.png)
![1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one](/img/structure/B5090541.png)


![3-chloro-1-(3-chloro-4-methylphenyl)-4-[(2-methoxyphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5090560.png)
![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5090561.png)
![4-methyl-N-{[(4-methyl-2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5090576.png)
